molecular formula C8H9IO B1301097 3,5-Dimethyl-4-iodophenol CAS No. 80826-86-4

3,5-Dimethyl-4-iodophenol

Cat. No.: B1301097
CAS No.: 80826-86-4
M. Wt: 248.06 g/mol
InChI Key: RMJZLNUEDDXELD-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-iodophenol: is an organic compound with the chemical formula C9H9IO . It is a phenolic compound characterized by the presence of two methyl groups at the 3rd and 5th positions and an iodine atom at the 4th position on the benzene ring. This compound is a white crystalline solid with a melting point of approximately 70-72 degrees Celsius .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-4-iodophenol can be synthesized through the reaction of iodophenol with methyl bromide in the presence of sodium hydroxide . The reaction typically involves the following steps:

    Iodination: Iodophenol is first iodinated to introduce the iodine atom at the 4th position.

    Methylation: The iodinated phenol is then methylated using methyl bromide in the presence of a base such as sodium hydroxide to introduce the methyl groups at the 3rd and 5th positions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-4-iodophenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the phenolic group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include substituted phenols with different functional groups replacing the iodine atom.

    Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.

    Reduction Reactions: Products include deiodinated phenols or reduced phenolic derivatives.

Scientific Research Applications

3,5-Dimethyl-4-iodophenol has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound can be used in studies involving phenolic compounds and their biological activities.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-iodophenol involves its interaction with molecular targets and pathways specific to its chemical structure. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom and methyl groups can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Iodophenol: Lacks the methyl groups at the 3rd and 5th positions, making it less sterically hindered.

    3,5-Dimethylphenol:

    4-Methyl-3-iodophenol: Has only one methyl group, altering its chemical properties and reactivity.

Uniqueness: 3,5-Dimethyl-4-iodophenol is unique due to the combination of its iodine atom and two methyl groups, which confer specific steric and electronic properties. These features influence its reactivity, making it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Properties

IUPAC Name

4-iodo-3,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJZLNUEDDXELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371241
Record name 3,5-Dimethyl-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80826-86-4
Record name 3,5-Dimethyl-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-3,5-dimethyl-phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

3,5-dimethyl-4-iodophenol was prepared as follows: To a solution of 59.1 g (484 mmol) of 3,5-dimethylphenol in 1 l of methanol was added 395 ml of 36% hydrochloric acid, with occasional cooling to maintain the temperature at 20°-30° C. To the resulting solution was then added a solution of 54.3 g (327 mmol) potassium iodide and 33.5 g (157 mmol) potassium iodate in 500 ml water over a 5 minute period. The solution became red and cloudy and a tan precipitate formed. After stirring at room temperature for 20 hours, the reaction mixture was cooled in ice and the precipitate collected and washed with ice cold 2/1 (v:v) water/methanol. The resulting tan solid was recrystallized several times from hot methanol and water to yield 36.4 g (15% yield) of white needles, mp 131°-132° C., which were identified as 3,5-dimethyl-4-iodophenol. 1H NMR analysis indicated the following: (δ, CDCls) 8.03 (br s, lH), 6.52 (s, 2H) and 2.35 (s, 6H). Mass spectrum analysis indicated the following: (m/e) 248 (m+, 100%), 121, 91 and 77.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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